5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole
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Overview
Description
5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a bromo group and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 5-bromo-1H-tetrazole with 2-methoxyethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The tetrazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or thiols can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products
Nucleophilic substitution: Formation of substituted tetrazoles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced tetrazole derivatives.
Scientific Research Applications
5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or conductivity.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromo and methoxyethyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-tetrazole: Lacks the methoxyethyl group, making it less versatile in certain applications.
1-(2-Methoxyethyl)-1H-tetrazole:
Uniqueness
5-Bromo-1-(2-methoxyethyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the bromo and methoxyethyl groups, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical modifications and applications compared to its simpler analogs.
Properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN4O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLJDGJSTBPIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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